A Comprehensive Technical Guide to 3,3-Dimethylbutyryl Chloride
A Comprehensive Technical Guide to 3,3-Dimethylbutyryl Chloride
For Researchers, Scientists, and Drug Development Professionals
Introduction
3,3-Dimethylbutyryl chloride, also known as tert-butylacetyl chloride, is a reactive acyl chloride compound that serves as a critical intermediate in organic synthesis.[1][2] Its unique structural feature, a sterically hindered tert-butyl group adjacent to the carbonyl chloride, imparts specific reactivity and properties that are leveraged in the synthesis of complex molecules. This guide provides an in-depth overview of its chemical and physical properties, synthesis protocols, reactivity, and applications, with a focus on its relevance to the pharmaceutical and agrochemical industries.[1][2]
Chemical Identity and Properties
3,3-Dimethylbutyryl chloride is a colorless to light yellow liquid that is highly flammable and corrosive.[3][4] It is sensitive to moisture and reacts with water.[5][6]
CAS Number: 7065-46-5[1][6][7]
Table 2.1: Physicochemical Properties of 3,3-Dimethylbutyryl Chloride
| Property | Value | Reference(s) |
| Molecular Formula | C₆H₁₁ClO | [1][7] |
| Molecular Weight | 134.60 g/mol | [1][7] |
| Appearance | Colorless to light yellow liquid | [3] |
| Boiling Point | 127-129 °C (lit.) | [5][6][8] |
| Melting Point | -57 °C to -56 °C | [9] |
| Density | 0.969 g/mL at 25 °C (lit.) | [5][6][8] |
| Refractive Index (n²⁰/D) | 1.421 (lit.) | [5][8] |
| Flash Point | 21 °C (69.8 °F) - closed cup | [10] |
| Solubility | Soluble in ether, benzene, toluene. Reacts with water. | [5][9] |
| SMILES String | CC(C)(C)CC(Cl)=O | [8] |
| InChI Key | BUTKIHRNYUEGKB-UHFFFAOYSA-N | [8] |
Synthesis and Experimental Protocols
The primary route for synthesizing 3,3-Dimethylbutyryl chloride is through the chlorination of 3,3-dimethylbutanoic acid.[2] Common chlorinating agents include thionyl chloride (SOCl₂), phosphorus trichloride (B1173362) (PCl₃), and oxalyl chloride.[2][11] The choice of reagent can influence reaction conditions, byproducts, and overall yield.
Caption: General workflow for the synthesis of 3,3-Dimethylbutyryl chloride.
Experimental Protocol: Synthesis using Thionyl Chloride
This method is common for laboratory-scale synthesis due to the clean byproducts (SO₂ and HCl), which are gaseous and easily removed.[2]
Reagents and Equipment:
-
3,3-Dimethylbutanoic acid
-
Thionyl chloride (SOCl₂)
-
Round-bottomed flask equipped with a reflux condenser and a gas outlet to a scrubbing system (to neutralize HCl and SO₂)
-
Heating mantle
-
Distillation apparatus
Procedure:
-
In a fume hood, charge a round-bottomed flask with 3,3-dimethylbutanoic acid.
-
Slowly add an excess of thionyl chloride (typically 1.5 to 2.0 equivalents) to the flask at room temperature.
-
Fit the flask with a reflux condenser and gently heat the reaction mixture to reflux (approximately 70-80 °C) for 2-4 hours. The reaction progress can be monitored by the cessation of gas evolution.
-
After the reaction is complete, allow the mixture to cool to room temperature.
-
Remove the excess thionyl chloride by distillation at atmospheric pressure.
-
The crude 3,3-Dimethylbutyryl chloride is then purified by fractional distillation, typically under reduced pressure, to yield the final product.[7]
Experimental Protocol: Synthesis using Phosphorus Trichloride
This method is often employed for industrial-scale production.[1][9]
Reagents and Equipment:
-
3,3-Dimethylbutanoic acid
-
Phosphorus trichloride (PCl₃)
-
Reaction vessel with a stirrer, thermometer, and addition funnel
-
Separatory funnel
-
Vacuum distillation apparatus
Procedure:
-
Add 3,3-dimethylbutanoic acid to the reaction vessel.[9]
-
While stirring, slowly add phosphorus trichloride (typically 0.4 to 0.5 equivalents) to the acid, maintaining the temperature between 25-35 °C.[3]
-
After the addition is complete, heat the mixture to 50-80 °C for 1-4 hours.[5][9]
-
Cool the reaction mixture to room temperature and allow it to stand, which will cause it to separate into two layers.[5][9]
-
Transfer the mixture to a separatory funnel and separate the lower layer of phosphorous acid (H₃PO₃), which is a byproduct.[5][9]
-
The upper layer, containing the crude 3,3-Dimethylbutyryl chloride, is then purified by vacuum distillation.[9] Collect the fraction boiling at 79-81 °C under an absolute pressure of 20 kPa.[5][9]
Chemical Reactivity and Mechanisms
The reactivity of 3,3-Dimethylbutyryl chloride is dominated by its function as an acylating agent.[2] The electrophilic carbonyl carbon is susceptible to attack by various nucleophiles, leading to the substitution of the chloride ion.[2]
Caption: Major reaction pathways of 3,3-Dimethylbutyryl chloride.
-
Hydrolysis: It reacts readily with water and moisture to hydrolyze back to 3,3-dimethylbutanoic acid and hydrochloric acid.[2] This necessitates handling under anhydrous conditions.[2]
-
Reaction with Alcohols (Alcoholysis): In the presence of an alcohol, it forms the corresponding ester, a reaction crucial in the synthesis of various pharmaceutical compounds.[2]
-
Reaction with Amines (Amidation): It reacts with primary and secondary amines to yield amides.[2] This is a pivotal reaction in the synthesis of many active pharmaceutical ingredients (APIs).[2]
-
Friedel-Crafts Acylation: With an aromatic compound and a Lewis acid catalyst (e.g., AlCl₃), it undergoes Friedel-Crafts acylation to introduce the 3,3-dimethylbutanoyl group onto the aromatic ring, forming a ketone.[2]
Applications in Research and Drug Development
3,3-Dimethylbutyryl chloride is a valuable building block in the synthesis of a wide range of chemical products.
-
Pharmaceuticals: It is a key intermediate in the production of amide and phenyl ester drugs.[1][9] Notable examples include certain types of penicillin, cefotaxime, and cefdinir.[9]
-
Agrochemicals: It serves as a precursor in the manufacturing of the insecticide imidacloprid (B1192907) and the herbicide isoxadifen.[1][9]
-
Organic Synthesis: It is widely used in research and development laboratories as an acylating agent to introduce the sterically bulky tert-butylacetyl group into molecules, which can modulate their biological activity and physical properties.[2][12]
Safety and Handling
3,3-Dimethylbutyryl chloride is a hazardous chemical that requires strict safety precautions during handling and storage.
Table 6.1: Hazard and Safety Information
| Hazard Category | Description | Reference(s) |
| Physical Hazards | Highly flammable liquid and vapor. | [3][4] |
| Health Hazards | Causes severe skin burns and eye damage. May cause respiratory irritation. | [4][12] |
| Signal Word | Danger | [4][10] |
| Hazard Statements | H225: Highly flammable liquid and vapor. H314: Causes severe skin burns and eye damage. | [4] |
| Precautionary Statements | P210: Keep away from heat, sparks, open flames. P280: Wear protective gloves/clothing/eye protection. P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. P403+P235: Store in a well-ventilated place. Keep cool. | [4] |
| Personal Protective Equipment | Faceshields, gloves, goggles, chemical-resistant apron, type ABEK (EN14387) respirator filter. | [10][12] |
| Storage | Store in a cool, dry, well-ventilated area away from incompatible substances. Keep container tightly closed. Moisture sensitive. Recommended storage temperature: 2-8°C. | [8] |
Disclaimer: This document is intended for informational purposes only and does not constitute a safety data sheet (SDS). Always consult the full SDS from the supplier before handling this chemical and adhere to all institutional and governmental safety regulations.
References
- 1. guidechem.com [guidechem.com]
- 2. nbinno.com [nbinno.com]
- 3. CN101570477A - Method for synthesizing 3,3-dimethylbutyrylchloride - Google Patents [patents.google.com]
- 4. 3,3-Dimethylbutyryl chloride | 7065-46-5 [chemicalbook.com]
- 5. CN101279908B - The preparation method of 3,3-dimethylbutyryl chloride - Google Patents [patents.google.com]
- 6. biosynth.com [biosynth.com]
- 7. 3,3-Dimethylbutyryl chloride | 7065-46-5 | Benchchem [benchchem.com]
- 8. Organic Syntheses Procedure [orgsyn.org]
- 9. CN101279908A - The preparation method of 3,3-dimethylbutyryl chloride - Google Patents [patents.google.com]
- 10. files01.core.ac.uk [files01.core.ac.uk]
- 11. 3,3-Dimethylbutyryl chloride CAS#: 7065-46-5 [amp.chemicalbook.com]
- 12. websites.umich.edu [websites.umich.edu]




